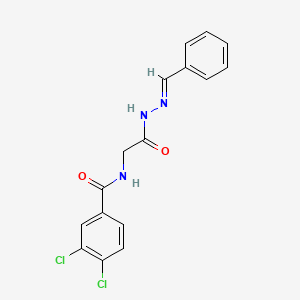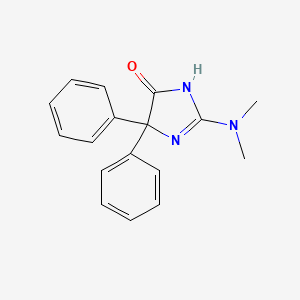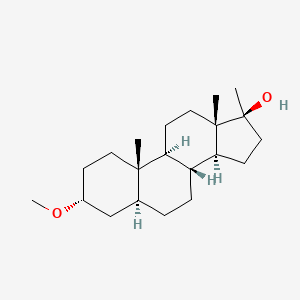![molecular formula C30H22Cl2N2O6 B12009454 [3-benzoyloxy-4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate CAS No. 765276-61-7](/img/structure/B12009454.png)
[3-benzoyloxy-4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-benzoyloxy-4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate is a synthetic organic compound It is characterized by its complex structure, which includes benzoyloxy groups and dichlorophenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-benzoyloxy-4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate typically involves multiple steps:
Formation of the hydrazone intermediate: This step involves the reaction of 2-(2,4-dichlorophenoxy)propanoic acid with hydrazine to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with 3-benzoyloxy-4-formylbenzoic acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The benzoyloxy and dichlorophenoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation products: Oxidized derivatives with altered functional groups.
Reduction products: Alcohol derivatives.
Substitution products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, [3-benzoyloxy-4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate is studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various conditions.
Industry
In industrial applications, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of [3-benzoyloxy-4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone moiety may play a key role in binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-benzoyloxy-4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate: Similar structure but with an acetate group instead of a benzoate group.
[3-benzoyloxy-4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] butyrate: Similar structure but with a butyrate group instead of a benzoate group.
Uniqueness
The uniqueness of [3-benzoyloxy-4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate lies in its specific combination of functional groups
Propriétés
Numéro CAS |
765276-61-7 |
|---|---|
Formule moléculaire |
C30H22Cl2N2O6 |
Poids moléculaire |
577.4 g/mol |
Nom IUPAC |
[3-benzoyloxy-4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C30H22Cl2N2O6/c1-19(38-26-15-13-23(31)16-25(26)32)28(35)34-33-18-22-12-14-24(39-29(36)20-8-4-2-5-9-20)17-27(22)40-30(37)21-10-6-3-7-11-21/h2-19H,1H3,(H,34,35)/b33-18+ |
Clé InChI |
INPFTAGLKLZCQL-DPNNOFEESA-N |
SMILES isomérique |
CC(C(=O)N/N=C/C1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC4=C(C=C(C=C4)Cl)Cl |
SMILES canonique |
CC(C(=O)NN=CC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-3-methoxybenzohydrazide](/img/structure/B12009375.png)
![[12-acetyloxy-17-[(2E)-5,5-diphenylpenta-2,4-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12009388.png)


![(5E)-5-[2-(pentyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12009400.png)






![2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12009439.png)


